molecular formula C9H14O4 B12537172 Methyl 3-ethyl-4-oxooxane-3-carboxylate

Methyl 3-ethyl-4-oxooxane-3-carboxylate

Cat. No.: B12537172
M. Wt: 186.20 g/mol
InChI Key: YMCSIORPYPCXBS-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-oxooxane-3-carboxylate is an oxygenated heterocyclic compound featuring a six-membered oxane ring with a ketone group at the 4-position, an ethyl substituent at the 3-position, and a methyl ester moiety. This structure confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and stereoelectronic effects.

Properties

IUPAC Name

methyl 3-ethyl-4-oxooxane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-9(8(11)12-2)6-13-5-4-7(9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSIORPYPCXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-4-oxooxane-3-carboxylate typically involves the esterification of 3-ethyl-4-oxooxane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-ethyl-4-oxooxane-3-carboxylic acid+methanolacid catalystMethyl 3-ethyl-4-oxooxane-3-carboxylate+water\text{3-ethyl-4-oxooxane-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-ethyl-4-oxooxane-3-carboxylic acid+methanolacid catalyst​Methyl 3-ethyl-4-oxooxane-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-ethyl-4-oxooxane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-4-oxooxane-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its potential use in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-ethyl-4-oxooxane-3-carboxylate with structurally or functionally related compounds, drawing on evidence from diverse sources:

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
This compound C₉H₁₄O₄ Oxane ring, oxo, ethyl, methyl ester ~186 (calculated) Potential intermediate in drug synthesis; polar, hydrogen-bonding capacity. Extrapolated
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate C₇H₁₂O₄ Oxane ring, hydroxyl, methyl ester 160.17 Pharmaceutical building block; stereochemistry-dependent bioactivity.
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene backbone, methyl ester 316.48 Plant resin derivative; used in GC analysis of natural products.
Methyl shikimate C₈H₁₂O₅ Cyclohexene ring, hydroxyl, methyl ester 200.18 Key intermediate in aromatic amino acid biosynthesis; analyzed via NMR/HPLC.
Ethyl linolenate C₂₁H₃₄O₂ Polyunsaturated fatty acid ethyl ester 294.49 Constituent of plant extracts; lipid metabolism studies.

Key Observations:

Structural Complexity: this compound exhibits greater steric hindrance compared to simpler esters like ethyl linolenate or methyl shikimate due to its ethyl and oxo substituents. This may reduce its solubility in nonpolar solvents compared to linear esters .

Hydrogen-Bonding vs. Hydrophobicity: Unlike Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate, which has a hydroxyl group for hydrogen bonding, the oxo group in the target compound may favor keto-enol tautomerism or participate in weaker dipole interactions, altering its reactivity in catalytic systems .

Analytical Characterization : While sandaracopimaric acid methyl ester is identified via GC-MS in plant resins , the target compound would require advanced techniques (e.g., X-ray crystallography, SHELXL refinement) for unambiguous structural validation .

Research Findings and Gaps

  • Biological Relevance : Unlike methyl shikimate (), which is biosynthetically significant, the target compound’s bioactivity remains unexplored. Comparative studies with hydroxylated analogs () could elucidate structure-activity relationships.
  • Industrial Potential: The compound’s ester group aligns with trends in agrochemical design (e.g., methyl esters in plant extracts, ), but its stability under hydrolytic conditions requires investigation.

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